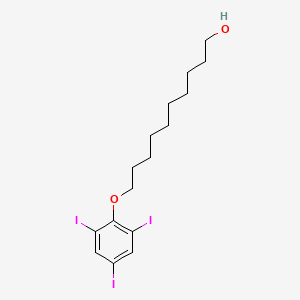
10-(2,4,6-Triiodophenoxy)decan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2,4,6-トリヨードフェノキシ)デカン-1-OLは、分子式C16H23I3O2を持つ化学化合物です。この化合物は、フェノキシ基に結合した3つのヨウ素原子を特徴とし、フェノキシ基はさらにデカン-1-オール鎖に結合しています。
準備方法
合成経路と反応条件
10-(2,4,6-トリヨードフェノキシ)デカン-1-OLの合成は、通常、適切な触媒の存在下で2,4,6-トリヨードフェノールとデカン-1-オールを反応させることから始まります。反応条件は次のとおりです。
温度: 反応を促進するために、中程度の温度(50〜80℃)。
触媒: エーテル化プロセスを促進するために、酸性または塩基性触媒。
溶媒: 反応物を溶解し、反応を促進するために、トルエンまたはジクロロメタンなどの有機溶媒。
工業生産方法
10-(2,4,6-トリヨードフェノキシ)デカン-1-OLの工業生産では、製品の品質と収率の一貫性を確保するために、連続フロー反応器が使用されることがあります。自動化システムを使用することで、反応条件を正確に制御することができ、効率とスケーラビリティが向上します。
化学反応の分析
反応の種類
10-(2,4,6-トリヨードフェノキシ)デカン-1-OLは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: ヨウ素原子は、ハロゲン化されていない誘導体を形成するために還元される可能性があります。
置換: ヨウ素原子は、アミンまたはチオールなどの他の官能基と置換される可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの試薬。
置換: 塩基性条件下でのアンモニア(NH3)またはチオ尿素(NH2CSNH2)などの求核剤。
主要な生成物
酸化: 10-(2,4,6-トリヨードフェノキシ)デカナールまたは10-(2,4,6-トリヨードフェノキシ)デカノンを形成します。
還元: ヨウ素化されていないフェノキシデカン-1-オールを形成します。
置換: 10-(2,4,6-トリアミノフェノキシ)デカン-1-OLまたは10-(2,4,6-トリチオフェノキシ)デカン-1-OLを形成します。
科学研究の用途
10-(2,4,6-トリヨードフェノキシ)デカン-1-OLは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、より複雑な分子の前駆体として使用されます。
生物学: 生体システムへの潜在的な影響、特に生化学アッセイにおけるリガンドとしての役割について研究されています。
医学: 特にヨウ素含有量のために、放射性医薬品の開発における潜在的な治療効果について調査されています。
工業: 特殊な特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
10-(2,4,6-Triiodophenoxy)decan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of radiopharmaceuticals due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
10-(2,4,6-トリヨードフェノキシ)デカン-1-OLの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。フェノキシ基は水素結合と疎水性相互作用に関与する可能性があり、ヨウ素原子はハロゲン結合に関与する可能性があります。これらの相互作用は、標的タンパク質の活性を調節し、生物学的経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
2,4,6-トリヨードフェノール: 10-(2,4,6-トリヨードフェノキシ)デカン-1-OLの合成における前駆体。
デカン-1-オール: 合成で使用されるアルコール成分。
10-(2,4,6-トリブロモフェノキシ)デカン-1-OL: 同様の特性を持つが反応性が異なる臭素化アナログ。
独自性
10-(2,4,6-トリヨードフェノキシ)デカン-1-OLは、3つのヨウ素原子があるため、独自の化学的および物理的特性を有しています。ヨウ素原子は化合物の放射線不透過性を高め、医療画像および放射性医薬品用途に有用になります。さらに、フェノキシ基とデカン-1-オール基は、化学修飾と用途に多様性をもたらします。
この詳細な記事では、10-(2,4,6-トリヨードフェノキシ)デカン-1-OLの合成、反応、用途、作用機序、および類似化合物との比較について包括的に概説しています。
類似化合物との比較
Similar Compounds
2,4,6-Triiodophenol: A precursor in the synthesis of 10-(2,4,6-Triiodophenoxy)decan-1-OL.
Decan-1-ol: The alcohol component used in the synthesis.
10-(2,4,6-Tribromophenoxy)decan-1-OL: A brominated analog with similar properties but different reactivity.
Uniqueness
This compound is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiopacity, making it useful in medical imaging and radiopharmaceutical applications. Additionally, the phenoxy and decanol moieties provide versatility in chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
741265-92-9 |
|---|---|
分子式 |
C16H23I3O2 |
分子量 |
628.07 g/mol |
IUPAC名 |
10-(2,4,6-triiodophenoxy)decan-1-ol |
InChI |
InChI=1S/C16H23I3O2/c17-13-11-14(18)16(15(19)12-13)21-10-8-6-4-2-1-3-5-7-9-20/h11-12,20H,1-10H2 |
InChIキー |
NLHUHIHUBJOIRN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1I)OCCCCCCCCCCO)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




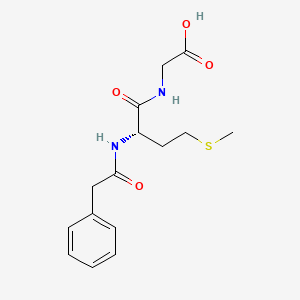
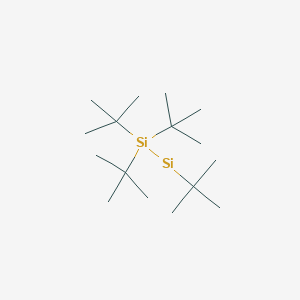

methanone](/img/structure/B12524230.png)
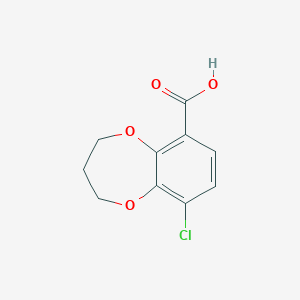
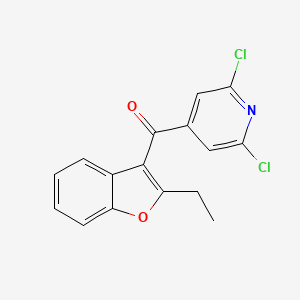

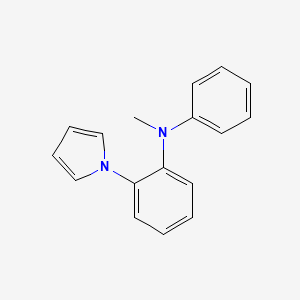



![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
